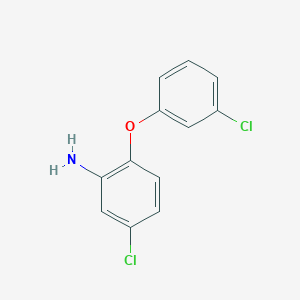

5-Chloro-2-(3-chlorophenoxy)aniline

Description

5-Chloro-2-(3-chlorophenoxy)aniline is a halogenated aniline derivative featuring a chlorinated benzene ring substituted with a 3-chlorophenoxy group. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₂H₈Cl₂NO, with a molecular weight of 262.11 g/mol (inferred from analogs like CAS 56966-48-4 ). The compound’s reactivity and biological activity are influenced by the electron-withdrawing chlorine atoms and the ether linkage, which modulate its interactions with biological targets or synthetic reagents.

Properties

IUPAC Name |

5-chloro-2-(3-chlorophenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVWWUTZJZOVJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(3-chlorophenoxy)aniline can be achieved through various methods, including:

Nucleophilic Substitution: This involves the reaction of 3-chlorophenol with 5-chloro-2-nitroaniline in the presence of a base, followed by reduction of the nitro group to an amine.

Suzuki-Miyaura Coupling: This method involves the coupling of 3-chlorophenylboronic acid with 5-chloro-2-bromoaniline in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Chloro-2-(3-chlorophenoxy)aniline can undergo oxidation reactions to form corresponding quinones.

Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2-(3-chlorophenoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays .

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-chlorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Group

5-Chloro-2-(2,4-dichlorophenoxy)aniline (CAS 56966-52-0)

- Structure: Additional Cl atoms at positions 2 and 4 on the phenoxy ring.

- Molecular Formula: C₁₂H₇Cl₃NO.

- Key Differences : Increased lipophilicity and steric bulk due to two extra Cl atoms.

- Applications : Intermediate for triclosan analogs; exhibits potent antimalarial activity against Plasmodium falciparum .

5-Chloro-2-(3-methylphenoxy)aniline (CID 3368159)

- Structure: Methyl group replaces Cl at position 3 on the phenoxy ring.

- Molecular Formula: C₁₃H₁₂ClNO.

- Key Differences : Reduced electron-withdrawing effects and increased hydrophobicity from the methyl group.

- Properties: SMILES notation: CC1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N .

5-Chloro-2-(2-chlorophenoxy)aniline (CAS 56966-48-4)

Replacement of Phenoxy with Other Functional Groups

5-Chloro-2-(trifluoromethyl)aniline (CAS 445-14-7)

- Structure: Trifluoromethyl (-CF₃) replaces the phenoxy group.

- Molecular Formula : C₇H₅ClF₃N.

- Key Differences : Strong electron-withdrawing -CF₃ group enhances electrophilicity and metabolic stability.

- Applications : Used in agrochemicals and pharmaceuticals .

5-Chloro-2-(piperidin-1-yl)aniline (CAS 412308-45-3)

- Structure: Piperidine ring replaces phenoxy, introducing a basic nitrogen.

- Molecular Formula : C₁₁H₁₄ClN₂.

- Properties : Molecular weight 210.71 g/mol; purity >98% .

5-Chloro-2-(1H-pyrazol-5-yl)aniline (CAS 15463-66-8)

Electronic and Steric Effects

- Electron-Withdrawing Groups (Cl, -CF₃) : Increase electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitutions (e.g., amide couplings in Nurr1 agonist synthesis ).

- Steric Hindrance: Ortho-substituted analogs (e.g., 2-chlorophenoxy) may hinder rotation or binding in enzyme active sites compared to para/meta-substituted derivatives.

Biological Activity

5-Chloro-2-(3-chlorophenoxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, including antimicrobial, antimalarial, and analgesic activities, supported by relevant research findings and data tables.

This compound is characterized by the presence of two chlorine substituents and a phenoxy group, which contribute to its unique chemical behavior. The compound can be synthesized through various methods, typically involving the reaction of aniline derivatives with chlorinated phenols.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related aniline derivatives have demonstrated effectiveness against various gram-positive bacteria and mycobacterial strains. A series of synthesized compounds, including 4-chlorocinnamanilides, showed promising antibacterial activity comparable to standard drugs like ampicillin and isoniazid .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Chlorocinnamanilide | Staphylococcus aureus | < 1 µg/mL |

| 3,4-Dichlorocinnamanilide | Mycobacterium tuberculosis | < 0.5 µg/mL |

| This compound | Enterococcus faecalis | Not yet determined |

Antimalarial Activity

The antimalarial potential of this compound has been explored through hybrid drug development. For example, a study involving the combination of artesunate with 3-chloro-4-(4-chlorophenoxy)aniline (a related compound) demonstrated significant antiplasmodial activity against Plasmodium falciparum in vitro and in vivo. The results indicated that combinations of these compounds could effectively inhibit parasite growth, highlighting their potential as antimalarial agents .

Table 2: Antimalarial Activity Assay Results

| Treatment Combination | Inhibition (%) | ED50 (mg/kg) |

|---|---|---|

| Artesunate + 3-Chloro-4-(4-chlorophenoxy)aniline | 67.0% | 6.49 |

| Chloroquine + 3-Chloro-4-(4-chlorophenoxy)aniline | 81.0% | 3.56 |

Analgesic Activity

In addition to antimicrobial and antimalarial activities, derivatives of this compound have been tested for analgesic effects. Studies utilizing models such as the tail flick and hot plate tests have shown that certain derivatives exhibit significant antinociceptive activity compared to standard analgesics like aspirin .

Table 3: Analgesic Activity Comparison

| Compound | Tail Flick Response (s) | Hot Plate Response (s) |

|---|---|---|

| This compound | Increased response | Increased response |

| Aspirin | Baseline response | Baseline response |

The biological activities of this compound are believed to be mediated through its interaction with specific molecular targets within pathogens or pain pathways. The presence of chlorine atoms enhances binding affinity to enzymes or receptors involved in microbial survival and pain perception.

Case Studies

- Antimalarial Hybrid Drug Development : A study synthesized a hybrid molecule combining artesunate with an aniline derivative, demonstrating enhanced efficacy against malaria parasites in both in vitro and in vivo models .

- Antimicrobial Screening : A series of aniline derivatives were evaluated for their antibacterial properties against resistant strains, showing that modifications to the aniline structure can significantly enhance activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-(3-chlorophenoxy)aniline, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step processes, such as nucleophilic aromatic substitution or Ullmann coupling. For example, nitration of a chlorophenol precursor followed by catalytic hydrogenation of the nitro group to an amine has been reported for structurally similar compounds . Reaction temperature (e.g., -20°C to 80°C), catalyst selection (e.g., palladium for hydrogenation), and solvent polarity are critical for minimizing side products. Continuous flow reactors may enhance scalability and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the substitution pattern on the aromatic rings. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95% as per similar aniline derivatives ), while mass spectrometry (HRMS) validates molecular weight (e.g., ~315.73 g/mol for analogous compounds ). X-ray crystallography can resolve structural ambiguities in crystalline derivatives.

Q. How does the compound degrade under environmental conditions, and what are the key intermediates?

- Methodological Answer : Microbial degradation pathways for chlorinated anilines often involve dehalogenation and oxidative cleavage. For example, bacterial enzymes like aniline dioxygenase convert aniline derivatives to catechol intermediates, which enter the Krebs cycle . Aerobic conditions favor ring hydroxylation, while anaerobic conditions may lead to persistent chlorinated byproducts.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from impurities or isomer formation. Rigorous purification (e.g., recrystallization or preparative HPLC ) and isomer-specific assays (e.g., chiral chromatography) are recommended. Comparative studies using standardized cell lines (e.g., HEK293 for kinase assays ) and controls (e.g., SB-202190 as a p38 MAPK inhibitor reference ) can clarify mechanistic inconsistencies.

Q. How do electronic effects of the 3-chlorophenoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro and phenoxy groups activate specific positions on the aromatic ring for electrophilic substitution. Computational modeling (DFT) can predict regioselectivity, while experimental validation via Suzuki-Miyaura coupling with boronic acids confirms reactivity patterns. Steric hindrance from the phenoxy group may favor para-substitution over ortho .

Q. What are the challenges in detecting trace impurities or isomers in this compound batches?

- Methodological Answer : Isomeric byproducts (e.g., ortho vs. para substitution) require advanced separation techniques, such as chiral stationary phases in HPLC or GC-MS with derivatization. Impurity profiling using LC-QTOF-MS can identify chlorinated dimers or oxidation products. Reference standards for likely impurities (e.g., 5-chloro-2-(4-chlorophenoxy)aniline ) are critical for quantification.

Q. How does the compound’s stability vary under different storage conditions, and what stabilizers are effective?

- Methodological Answer : Chlorinated anilines are prone to oxidation and photodegradation. Accelerated stability studies (40°C/75% RH) under inert atmospheres (argon) and amber glass vials can mitigate decomposition. Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w have been used for similar compounds . Purity degradation >2% over 6 months indicates formulation adjustments are needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.